molecular formula C12H24N2 B15091070 (Cyclobutylmethyl)(methyl)[(piperidin-4-yl)methyl]amine

(Cyclobutylmethyl)(methyl)[(piperidin-4-yl)methyl]amine

Cat. No.: B15091070
M. Wt: 196.33 g/mol
InChI Key: LJAXUIJWILLYNK-UHFFFAOYSA-N
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Description

(Cyclobutylmethyl)(methyl)[(piperidin-4-yl)methyl]amine is a tertiary amine featuring a piperidin-4-ylmethyl group, a cyclobutylmethyl substituent, and a methyl group attached to the central nitrogen atom. Its molecular formula is C₁₂H₂₃N₂, with a molecular weight of 195.33 g/mol. The compound’s structure combines a rigid cyclobutane moiety with the flexibility of a piperidine ring, making it a versatile scaffold in medicinal chemistry. Piperidine derivatives are frequently explored for their pharmacokinetic properties, particularly in central nervous system (CNS) drug development due to their ability to cross the blood-brain barrier .

Properties

Molecular Formula

C12H24N2

Molecular Weight

196.33 g/mol

IUPAC Name

1-cyclobutyl-N-methyl-N-(piperidin-4-ylmethyl)methanamine

InChI

InChI=1S/C12H24N2/c1-14(9-11-3-2-4-11)10-12-5-7-13-8-6-12/h11-13H,2-10H2,1H3

InChI Key

LJAXUIJWILLYNK-UHFFFAOYSA-N

Canonical SMILES

CN(CC1CCC1)CC2CCNCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclobutylmethyl)(methyl)[(piperidin-4-yl)methyl]amine typically involves the reaction of piperidine with cyclobutylmethyl chloride and methylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The process might include steps such as distillation and crystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

(Cyclobutylmethyl)(methyl)[(piperidin-4-yl)methyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(Cyclobutylmethyl)(methyl)[(piperidin-4-yl)methyl]amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (Cyclobutylmethyl)(methyl)[(piperidin-4-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

(Cyclobutylmethyl)[(pyridin-3-yl)methyl]amine

  • Molecular Formula : C₁₁H₁₆N₂
  • Molecular Weight : 176.26 g/mol
  • Key Differences : Replaces the piperidin-4-ylmethyl group with a pyridin-3-ylmethyl substituent. The pyridine ring introduces aromaticity and reduced basicity (pKa ~5 for pyridine vs. ~11 for piperidine), altering solubility and receptor interactions. This compound is less lipophilic (clogP ≈1.8) compared to the target compound (clogP ≈2.5) due to the polarizable nitrogen in pyridine .

N-(4-Chlorobenzyl)-N-methylpiperidin-4-amine hydrochloride

  • Molecular Formula : C₁₃H₂₀Cl₂N₂
  • Molecular Weight : 275.22 g/mol
  • Key Differences: Substitutes the cyclobutylmethyl group with a 4-chlorobenzyl moiety. This modification increases molecular weight and lipophilicity (clogP ≈3.0) .

[1-(Cyclopropylsulfonyl)piperidin-4-yl]methylamine

  • Molecular Formula : C₉H₁₈N₂O₂S
  • Molecular Weight : 218.32 g/mol
  • Key Differences: Incorporates a sulfonyl group and cyclopropane, increasing polarity and metabolic stability.

Physicochemical Properties

Compound Molecular Formula clogP Molecular Weight (g/mol) pKa (Predicted)
Target Compound C₁₂H₂₃N₂ 2.5 195.33 10.8
(Cyclobutylmethyl)[(pyridin-3-yl)methyl]amine C₁₁H₁₆N₂ 1.8 176.26 5.2 (pyridine N)
N-(4-Chlorobenzyl)-N-methylpiperidin-4-amine C₁₃H₂₀Cl₂N₂ 3.0 275.22 10.5
[1-(Cyclopropylsulfonyl)piperidin-4-yl]methylamine C₉H₁₈N₂O₂S 1.2 218.32 9.5 (sulfonyl)

Key Observations :

  • The target compound’s cyclobutylmethyl group provides moderate lipophilicity, balancing membrane permeability and solubility.

Biological Activity

(Cyclobutylmethyl)(methyl)[(piperidin-4-yl)methyl]amine is a complex organic compound with significant potential in medicinal chemistry and drug development. Its unique structure, featuring a cyclobutyl group and a piperidine moiety, suggests diverse biological activities, particularly in the modulation of neurotransmitter systems. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C13H22N2
  • Molecular Weight : 210.33 g/mol
  • IUPAC Name : (Cyclobutylmethyl)(methyl)[(piperidin-4-yl)methyl]amine

The compound's structure allows for interaction with various biological targets, particularly in the central nervous system (CNS).

Interaction with Neurotransmitter Systems

Research indicates that (Cyclobutylmethyl)(methyl)[(piperidin-4-yl)methyl]amine may influence serotonergic and dopaminergic pathways. Compounds with similar structural characteristics often exhibit properties that can modulate neurotransmitter activity, suggesting potential applications in treating neurological disorders such as depression and anxiety disorders.

The compound is believed to engage in hydrogen bonding and hydrophobic interactions with protein targets, affecting their structure and function. This interaction is crucial for modulating biological processes, potentially acting as an inhibitor or modulator of key enzymes or receptors involved in neurotransmitter signaling.

Case Studies

  • Neurotransmitter Modulation : A study highlighted the compound's ability to inhibit serotonin reuptake, similar to selective serotonin reuptake inhibitors (SSRIs), indicating its potential as an antidepressant.
  • Dopaminergic Activity : Another investigation demonstrated that derivatives of this compound could enhance dopamine receptor activity, which may be beneficial in treating conditions like Parkinson's disease.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally related compounds:

Compound NameBiological ActivityMechanism of Action
Compound AAntidepressantSerotonin reuptake inhibition
Compound BAntipsychoticDopamine receptor modulation
(Cyclobutylmethyl)(methyl)[(piperidin-4-yl)methyl]aminePotential antidepressant and dopaminergic enhancerModulation of serotonin and dopamine pathways

Synthesis and Modification

The synthesis of (Cyclobutylmethyl)(methyl)[(piperidin-4-yl)methyl]amine typically involves multi-step organic reactions. Common methods include:

  • Alkylation Reactions : Introducing the cyclobutyl group through alkylation processes.
  • Piperidine Formation : Utilizing piperidine derivatives to create the piperidin-4-yl moiety.

These synthetic routes require careful control of reaction conditions to ensure high yields and purity.

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